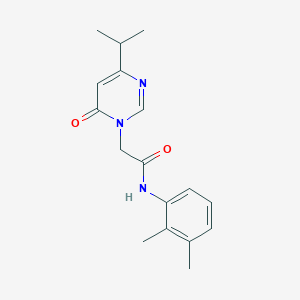
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a methoxy group, a methyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents, such as methoxy and methyl groups, through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
化学反応の分析
Types of Reactions: N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be employed as a probe to study biological processes. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale applications.
作用機序
The mechanism by which N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in research and therapeutic applications.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, influencing pathways related to cell growth, metabolism, and immune responses. Understanding these interactions is crucial for developing effective applications.
類似化合物との比較
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring can have comparable reactivity and applications.
Methoxy-substituted compounds: The presence of the methoxy group in other compounds can lead to similar chemical properties and uses.
Uniqueness: N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
4-methoxy-1-methyl-N-(1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-14-6-7(8(17-2)5-10(14)15)11(16)12-9-3-4-18-13-9/h3-6H,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMITAQRVUZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)


![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide](/img/structure/B2969977.png)






![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)
![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2969988.png)
